Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Catalog No.
S532696
CAS No.
15187-16-3
M.F
C32H16N8Pb
M. Wt
720 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappa...

CAS Number

15187-16-3

Product Name

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

IUPAC Name

9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16N8Pb

Molecular Weight

720 g/mol

InChI

InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

WSQYJDCCFQPFJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2]

Solubility

Soluble in DMSO

Synonyms

Lead phthalocyanine;

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Pb]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19

Description

The exact mass of the compound Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- is 720.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- is a complex of lead with a phthalocyanine ligand. Phthalocyanines are large, planar, aromatic compounds that are structurally similar to porphyrins. They consist of a central metal ion surrounded by a tetraazamacrocyclic ring, which contributes to their unique electronic and photophysical properties. The specific compound features a lead ion coordinated to a phthalocyanine structure, which can exhibit distinct optical and electronic characteristics due to the presence of the lead metal center.

  • Since the specific application of this lead phthalocyanine is not well documented, a mechanism of action cannot be definitively described.
  • Lead is a toxic metal, and lead compounds should be handled with appropriate precautions to avoid inhalation, ingestion, or skin contact.
  • Specific data on the toxicity of this particular lead phthalocyanine derivative is not available, but it's advisable to handle it with care following standard lead safety protocols.
, including:

  • Oxidation: Phthalocyanines can be oxidized to form radical cations or dications depending on the conditions. This property is particularly useful in applications such as photodynamic therapy.
  • Substitution Reactions: The peripheral positions of the phthalocyanine ring can be modified through substitution reactions, allowing for the introduction of different functional groups that can enhance solubility or biological activity.
  • Coordination Chemistry: The lead ion in this compound can participate in further coordination reactions with other ligands, potentially altering its reactivity and stability.

Phthalocyanines, including lead phthalocyanine complexes, have been studied for their biological activities:

  • Antimicrobial Properties: Certain phthalocyanines have shown promising antimicrobial activity when activated by light, making them candidates for photodynamic therapy against resistant bacterial strains .
  • Anticancer Activity: Lead phthalocyanine derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving reactive oxygen species generation upon light activation .
  • DNA Interaction: Some studies suggest that phthalocyanines can interact with DNA structures, potentially stabilizing G-quadruplexes and influencing gene expression .

The synthesis of lead phthalocyanine typically involves:

  • Condensation Reactions: The primary method involves the condensation of phthalonitrile with lead salts under high temperatures in the presence of a suitable solvent.
  • Metal Ion Insertion: Following the formation of the phthalocyanine ring, lead ions are introduced through coordination processes that may require additional reagents or specific conditions to ensure proper metal incorporation.
  • Functionalization: Post-synthesis modifications may be performed to enhance solubility or introduce specific functional groups for targeted applications.

Lead phthalocyanine complexes have several applications:

  • Photodynamic Therapy: Their ability to generate singlet oxygen upon light activation makes them suitable for treating cancer and bacterial infections .
  • Electrochemical Sensors: Modified electrodes using lead phthalocyanine can detect biologically relevant analytes like dopamine with high sensitivity due to their electrocatalytic properties .
  • Dyes and Pigments: Due to their vibrant colors and stability, they are used in dyes for textiles and plastics.

Interaction studies involving lead phthalocyanine focus on its interactions with biological molecules:

  • DNA Binding Studies: Research has shown that phthalocyanines can bind to DNA, potentially affecting its structure and function, which is critical for therapeutic applications .
  • Reactive Oxygen Species Generation: Upon irradiation, these compounds produce reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death in targeted therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with lead phthalocyanine. Here are a few notable examples:

Compound NameMetal IonUnique Features
Zinc PhthalocyanineZincKnown for strong singlet oxygen generation; used in photodynamic therapy .
Copper PhthalocyanineCopperExhibits excellent electrochemical properties; used in sensors and catalysis .
Nickel PhthalocyanineNickelDemonstrates good binding affinity to G-quadruplexes; potential in gene regulation studies .
Gallium PhthalocyanineGalliumShows promise in biomedical applications due to its unique photophysical properties .

Each of these compounds has unique characteristics that make them suitable for various applications, but lead phthalocyanine's distinct properties as a heavy metal complex provide additional functionalities that may not be present in lighter metal analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Exact Mass

720.12644 g/mol

Monoisotopic Mass

720.12644 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
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